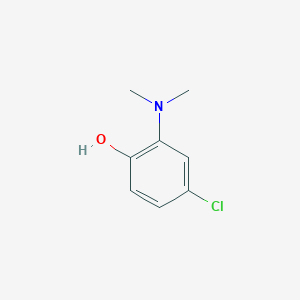

4-Chloro-2-(dimethylamino)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(dimethylamino)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-10(2)7-5-6(9)3-4-8(7)11/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHCIEWWUDTBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60738599 | |

| Record name | 4-Chloro-2-(dimethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30427-17-9 | |

| Record name | 4-Chloro-2-(dimethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Pathways to 4-Chloro-2-(dimethylamino)phenol

Direct synthesis of this compound involves the strategic introduction of the chloro and dimethylamino groups onto a phenolic backbone in a controlled manner.

The derivatization of phenols to include both halogen and amine functionalities requires careful strategic planning due to the activating nature of the phenolic hydroxyl group. nih.gov Classical electrophilic substitution reactions on phenol (B47542) are often difficult to control, as the hydroxyl group strongly directs incoming electrophiles to both the ortho and para positions. nih.govnih.gov

A primary strategy for incorporating the required moieties involves a multi-step sequence on a phenol precursor. For the introduction of the dimethylamino group, a common method is the reductive amination of an aminophenol. For instance, 4-(dimethylamino)phenol (B184034) can be synthesized from 4-aminophenol (B1666318) hydrochloride using formaldehyde (B43269) and a reducing agent like sodium borohydride. thno.org

The introduction of chlorine can be achieved through electrophilic chlorination. The reaction of hypochlorous acid (HOCl) with phenol, for example, initially produces a mixture of 2-chlorophenol (B165306) and 4-chlorophenol (B41353). nih.gov Achieving specific isomers requires leveraging the directing effects of substituents already present on the aromatic ring.

A highly effective and direct method for introducing an aminomethyl group ortho to a phenolic hydroxyl is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located ortho to the hydroxyl group using formaldehyde and a secondary amine, such as dimethylamine (B145610). A similar synthesis, producing 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol, was achieved by reacting 4-chlorophenol with formaldehyde and thiomorpholine (B91149), demonstrating the viability of this approach for creating ortho-aminomethylated phenols. mdpi.com

Achieving the specific 4-chloro, 2-dimethylamino substitution pattern is a challenge of regioselectivity. The synthetic strategy must precisely control the position of each functional group.

Starting with 4-Chlorophenol : If 4-chlorophenol is used as the starting material, the hydroxyl group and the chlorine atom will influence the position of the next substituent. The strongly activating ortho, para-directing hydroxyl group will dominate. Since the para position is blocked by chlorine, the incoming group is directed to the ortho positions (2 and 6). The Mannich reaction is an excellent example of a regioselective process in this context. The reaction of 4-chlorophenol with dimethylamine and formaldehyde is expected to yield the desired this compound with high selectivity, as the reaction is directed to the activated position ortho to the hydroxyl group. mdpi.com

Starting with 2-(Dimethylamino)phenol : If one were to start with 2-(dimethylamino)phenol, the subsequent chlorination step would be directed by both the hydroxyl and the dimethylamino groups. Both are ortho, para-directing. The para position relative to the powerful hydroxyl directing group is the most likely site for substitution, which would lead to the desired 4-chloro isomer.

Advanced methods for the regioselective synthesis of related substituted chlorophenols have also been explored, such as [3+3] cyclization reactions, indicating the ongoing research interest in controlling the substitution patterns on phenol rings. researchgate.net

Precursor Chemistry and Intermediate Synthesis

The synthesis of this compound often relies on the preparation of key chlorinated aminophenol intermediates or the modification of simpler, readily available phenolic and aniline (B41778) precursors.

The synthesis of chlorinated aminophenols serves as a crucial foundation for obtaining more complex derivatives. Two important isomers are 2-chloro-4-aminophenol and 4-chloro-2-aminophenol.

A common route to 2-chloro-4-aminophenol begins with p-nitrophenol. This precursor undergoes chlorination with chlorine gas in an inert solvent to yield 2-chloro-4-nitrophenol. Subsequent reduction of the nitro group, for example using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like activated carbon and ferric chloride hexahydrate, produces 2-chloro-4-aminophenol in high yield. google.comgoogle.com

The synthesis of 4-chloro-2-aminophenol can be achieved starting from 2,5-dichloronitrobenzene. In a key step, this precursor is heated in a strong alkaline solution, which results in the nucleophilic substitution of the chlorine at position 5 with a hydroxyl group, yielding 4-chloro-2-nitrophenol. The final step is the reduction of the nitro group to an amine, for instance, through catalytic hydrogenation using a platinum catalyst or Raney nickel, to give the final 4-chloro-2-aminophenol product. quickcompany.in

| Product | Starting Material | Key Reagents | Key Transformation(s) | Reference(s) |

| 2-Chloro-4-aminophenol | p-Nitrophenol | 1. Cl₂2. Hydrazine hydrate, FeCl₃, Activated C | 1. Electrophilic Chlorination2. Nitro Group Reduction | google.com, google.com |

| 4-Chloro-2-aminophenol | 2,5-Dichloronitrobenzene | 1. NaOH(aq)2. H₂, Pt/C or Raney/Ni | 1. Nucleophilic Aromatic Substitution (Hydrolysis)2. Catalytic Hydrogenation | quickcompany.in |

The fundamental building blocks for these syntheses are themselves derived from simpler molecules.

Phenolic Precursors : Phenol itself is the simplest precursor. Its reaction with hypochlorous acid is a fundamental step in producing chlorophenols, initially yielding a mixture of 2-chlorophenol and 4-chlorophenol. nih.gov These can then be separated and used in subsequent functionalization steps.

Aniline and Aminophenol Precursors : The dimethylamino group is often installed starting from a primary amine. A robust method for converting a primary arylamine to a dimethylamino group is reductive amination. For example, 4-aminophenol can be converted to 4-(dimethylamino)phenol by reacting it with formaldehyde in the presence of a reducing agent like sodium borohydride. thno.org This transformation is a key step in building the dimethylamino moiety. While not a direct synthetic application for the target compound, the biochemical conversion of a phenol to an aniline has been documented, highlighting the fundamental chemical challenge of interconverting these functional groups. nih.gov

Derivatization and Formation of Structural Analogues

Once synthesized, the this compound molecule can undergo further chemical transformations to produce a variety of derivatives and structural analogues. These modifications can be used to alter the molecule's properties for various applications.

The phenolic hydroxyl group is a prime site for derivatization. It can be converted into an ether or an ester. For analytical purposes, phenols are often derivatized to enhance their detection. Reagents like 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) or 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) react with the phenolic hydroxyl to create highly fluorescent or easily ionizable derivatives suitable for HPLC or mass spectrometry analysis. researchgate.netnih.govscirp.org

The aromatic ring itself can potentially undergo further substitution, although the existing substituents will direct any new groups to the remaining open positions (positions 3, 5, and 6).

The formation of structural analogues by modifying the amine moiety is also a significant area. A clear example is the synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol . This compound, a close structural analogue of the dimethylamino target, is prepared via a Mannich reaction using 4-chlorophenol, formaldehyde, and thiomorpholine instead of dimethylamine. mdpi.com This demonstrates the flexibility of the synthetic route to generate a family of related compounds by simply changing the amine component. Furthermore, related aminophenols are known to form Schiff bases by reacting with aldehydes, a common derivatization for primary or secondary amino groups. nih.gov

Synthesis of Schiff Bases from this compound Synthons

Schiff bases, characterized by a carbon-nitrogen double bond (azomethine or imine group), are pivotal intermediates in organic synthesis. While this compound itself, being a tertiary amine, cannot directly form an imine, closely related synthons containing a primary amino group, such as 4-chloro-2-aminophenol, are excellent precursors for this transformation. The resulting Schiff bases incorporate the substituted phenol ring, which is valuable for designing complex molecules and metal complexes. researchgate.net

The most common method for synthesizing Schiff bases is the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). beilstein-journals.org This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. masterorganicchemistry.com For synthons like 4-chloro-2-aminophenol, the reaction involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.com

The synthesis is often achieved by refluxing equimolar amounts of the aminophenol synthon and a selected aldehyde or ketone in a suitable solvent, such as ethanol (B145695). mdpi.comnih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). mdpi.com The resulting Schiff base often precipitates from the solution upon cooling and can be purified by recrystallization. mdpi.com The use of microwave energy has also been explored as an alternative to conventional heating to reduce reaction times and improve yields. mdpi.com

Table 1: Examples of Schiff Base Synthesis via Condensation Reaction

| Amine Synthon | Carbonyl Compound | Resulting Schiff Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-chloro-2-aminophenol | Salicylaldehyde | 4-chloro-2-(((2-hydroxyphenyl)imino)methyl)phenol | Ethanol, Reflux | High | mdpi.com |

| 3-Aminophenol | 2-Hydroxy-3-methoxybenzaldehyde | (E)-2-(((3-Hydroxyphenyl)imino)methyl)-6-methoxyphenol | Ethanol, Reflux | Good | researchgate.net |

| Various primary amines | 4-Fluoro-2-hydroxybenzaldehyde | Fluorinated Schiff Bases | Ball milling (solvent-free) | Excellent (e.g., 83%) | nih.gov |

| 4-Aminoantipyrine | Substituted Benzaldehydes | Schiff base analogues of 4-aminoantipyrine | Ethanol, Reflux, cat. Acetic Acid | 72-94% | nih.gov |

The formation of an imine or Schiff base is a reversible, acid-catalyzed process that occurs in several distinct steps. libretexts.org

Nucleophilic Attack: The reaction begins with the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde or ketone. The presence of a mild acid catalyst can enhance the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. youtube.com

Carbinolamine Formation: This initial attack forms a tetrahedral intermediate. A subsequent proton transfer from the nitrogen to the oxygen atom yields a neutral intermediate known as a carbinolamine (or amino alcohol). libretexts.orglibretexts.org

Protonation of the Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated by the acid catalyst. This converts the hydroxyl group (-OH) into a much better leaving group: water (-OH2+). youtube.comlibretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of the water molecule, leading to the formation of a carbon-nitrogen double bond. This results in a positively charged species called an iminium ion. libretexts.org

Deprotonation: Finally, a base (such as a water molecule or the amine reactant itself) removes a proton from the nitrogen atom, yielding the neutral imine product and regenerating the acid catalyst. youtube.comlibretexts.org

Mannich-Type Reactions for Introduction of Aminomethyl Groups

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that introduces an aminomethyl group onto an acidic proton of a substrate. hielscher.com In the context of this compound, the phenol itself can serve as the substrate with an active hydrogen. The reaction involves three components:

An active hydrogen compound (the phenol).

An aldehyde, typically formaldehyde. youtube.com

A primary or secondary amine. youtube.com

This one-pot, three-component condensation is highly valuable for synthesizing β-aminocarbonyl compounds and other nitrogen-containing molecules. hielscher.comnih.gov For a phenolic substrate like this compound, the electron-donating hydroxyl group activates the ortho and para positions for electrophilic substitution. The reaction would likely introduce an aminomethyl group at the position ortho to the hydroxyl group. The reaction is often performed in refluxing ethanol, sometimes with a catalytic amount of acid like HCl. nih.gov

The mechanism proceeds first with the formation of an electrophilic Eschenmoser's salt precursor, an iminium ion, from the reaction between the amine and formaldehyde. youtube.com The phenol then acts as a nucleophile (often as its enol-like tautomer), attacking the iminium ion to form the new carbon-carbon bond, yielding the aminomethylated phenol derivative. youtube.com

Table 2: Representative Mannich Reactions for Aminomethylation

| Substrate (with active H) | Aldehyde | Amine | Product Type | Conditions | Reference |

|---|---|---|---|---|---|

| Acetophenone (enolizable ketone) | Formaldehyde | Dimethylamine | β-Dimethylaminopropiophenone | Ethanol, HCl (cat.), Reflux | youtube.comnih.gov |

| 4-Methyl-2-prenylphenol | Formaldehyde | Octylamine | Aminomethyl derivative of the phenol | Not specified | nih.gov |

| 2,4-Dimethylphenol | Formaldehyde | Morpholine | 6-(Morpholinomethyl)-2,4-dimethylphenol | Not specified | umich.edu |

| General Ketone | General Aldehyde | General Amine | β-Aminocarbonyl Compound | Ultrasonication, Sulfamic acid catalyst | hielscher.com |

Advanced Functional Group Interconversions

Functional group interconversion (FGI) is the process of converting one functional group into another, a cornerstone of synthetic strategy. imperial.ac.uk The this compound molecule possesses three distinct functional groups—hydroxyl, chloro, and dimethylamino—each amenable to specific transformations.

Hydroxyl Group (-OH): The phenolic hydroxyl group can be readily converted into other functionalities.

Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) yields an ether.

Esterification: Acylation with an acyl chloride or acid anhydride (B1165640) produces a phenyl ester. solubilityofthings.com

Conversion to a Leaving Group: The hydroxyl group can be transformed into a sulfonate ester (e.g., tosylate, mesylate), which is an excellent leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu

Chloro Group (-Cl): The aryl chloride is generally unreactive toward nucleophilic substitution but excels in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.

Dimethylamino Group (-NMe₂): The tertiary amine can undergo oxidation to form an N-oxide, which can alter the electronic properties of the ring or be used in further reactions.

Table 3: Potential Functional Group Interconversions (FGI) for the this compound Scaffold

| Starting Group | Target Group | Typical Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| Phenolic -OH | Ether (-OR) | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃) | Williamson Ether Synthesis | masterorganicchemistry.com |

| Phenolic -OH | Ester (-OCOR) | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | Acylation | solubilityofthings.com |

| Phenolic -OH | Sulfonate Ester (-OSO₂R) | Sulfonyl chloride (RSO₂Cl), Base | Sulfonylation | vanderbilt.edu |

| Aryl-Cl | Aryl-R (Alkyl/Aryl) | Boronic acid (RB(OH)₂), Pd catalyst, Base | Suzuki Coupling | vanderbilt.edu |

| Primary/Secondary Alcohol | Aldehyde/Ketone | PCC, CrO₃-pyridine | Oxidation | imperial.ac.uk |

| Aldehyde/Ketone | Alcohol | NaBH₄, LiAlH₄ | Reduction | solubilityofthings.com |

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Analysis of Characteristic Frequencies

An FT-IR spectrum of 4-Chloro-2-(dimethylamino)phenol would be expected to reveal characteristic absorption bands corresponding to its various functional groups. The hydroxyl (-OH) group would typically exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, with its position and shape being indicative of hydrogen bonding. The aromatic ring would produce several bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-N stretching of the dimethylamino group would likely appear in the 1250-1350 cm⁻¹ range. The C-Cl stretching frequency is expected in the lower frequency region, typically between 600 and 800 cm⁻¹.

Hypothetical FT-IR Data for this compound

| Frequency Range (cm⁻¹) | Assignment |

| 3200-3600 | O-H stretch |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch (from -N(CH₃)₂) |

| 1400-1600 | Aromatic C=C stretch |

| 1250-1350 | C-N stretch |

| 1000-1200 | C-O stretch |

| 600-800 | C-Cl stretch |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering differ from those for IR absorption, often allowing for the observation of vibrations that are weak or absent in the FT-IR spectrum. For this compound, Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the aromatic ring and the C-Cl bond, which often give rise to strong Raman signals.

Probing Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence of both a hydroxyl group (a hydrogen bond donor) and a dimethylamino group (a hydrogen bond acceptor) within the same molecule, along with the phenolic oxygen and the nitrogen atom, creates the potential for both intramolecular and intermolecular hydrogen bonding. In an intramolecular hydrogen bond, the hydroxyl proton could interact with the lone pair of electrons on the nitrogen of the dimethylamino group. The extent of this interaction can be studied by analyzing the position and shape of the O-H stretching band in the FT-IR spectrum in dilute solutions of non-polar solvents. A shift to lower frequency and broadening of this band would suggest hydrogen bonding. Intermolecular hydrogen bonds between molecules of this compound would also influence the vibrational spectra, particularly in the solid state or in concentrated solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable technique for determining the precise connectivity of atoms in a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR would be essential for the complete structural elucidation of this compound.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons would appear as distinct signals in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns (coupling constants) revealing their substitution pattern on the benzene (B151609) ring. The methyl protons of the dimethylamino group would give a singlet in the upfield region (around 2.5-3.5 ppm). The hydroxyl proton would appear as a broad singlet, and its chemical shift would be highly dependent on concentration and solvent, due to hydrogen bonding.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.0-10.0 | broad s | 1H | -OH |

| ~6.8-7.5 | m | 3H | Ar-H |

| ~2.6 | s | 6H | -N(CH₃)₂ |

Carbon-13 NMR (¹³C NMR) Chemical Shift and Structural Connectivity

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. The aromatic carbons would resonate in the 110-160 ppm range. The carbon atom attached to the electron-withdrawing chlorine atom would be shifted downfield, as would the carbon attached to the hydroxyl group. The carbon attached to the nitrogen atom would also have a characteristic chemical shift. The two methyl carbons of the dimethylamino group would appear as a single signal in the upfield region.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~150-160 | C-OH |

| ~140-150 | C-N |

| ~120-135 | C-Cl |

| ~115-130 | Aromatic C-H |

| ~40-50 | -N(CH₃)₂ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the covalent bond framework of a molecule. For this compound, techniques such as COSY, HSQC, and HMBC would provide a complete picture of its molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. In the aromatic region of this compound, COSY would show a correlation between the proton at C-5 and the proton at C-6, and also between the proton at C-3 and the proton at C-5 (a weaker, four-bond meta-coupling), confirming their spatial proximity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. It is a powerful tool for assigning carbon signals. For instance, the signal for the N-methyl protons would correlate to the N-methyl carbon signal, and each aromatic proton signal would correlate to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). This is crucial for piecing together the molecular skeleton. For example, the protons of the dimethylamino group [-N(CH₃)₂] would show a correlation to the C-2 carbon of the phenol (B47542) ring, confirming the position of this substituent. Likewise, the aromatic proton at C-3 would show correlations to carbons C-1, C-2, and C-5, providing definitive evidence for the substitution pattern.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) |

|---|---|---|---|

| H-3 | H-5 (weak, ⁴J) | C-3 | C-1, C-2, C-5 |

| H-5 | H-6, H-3 (weak, ⁴J) | C-5 | C-1, C-3, C-4 |

| H-6 | H-5 | C-6 | C-1, C-2, C-4 |

| N(CH₃)₂ | - | N-CH₃ | C-2 |

| OH | - | - | C-1, C-2, C-6 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. The molecular formula for this compound is C₈H₁₀ClNO.

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Principal Isotopes | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₈H₁₀ClNO | ¹²C₈¹H₁₀³⁵Cl¹⁴N¹⁶O | 171.0451 |

| ¹²C₈¹H₁₀³⁷Cl¹⁴N¹⁶O | 173.0421 |

Investigation of Fragmentation Pathways and Isotopic Patterns

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner. The analysis of these fragments helps to elucidate the molecular structure. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) with a 3:1 intensity ratio.

Predicted Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for N,N-dimethyl groups is the loss of a methyl radical from the molecular ion [M]⁺• to form a stable iminium ion at [M-15]⁺.

Alpha-cleavage: Cleavage of the C-N bond adjacent to the aromatic ring could lead to the loss of a dimethylamino radical, though this is often less favorable than cleavage of the N-alkyl bond.

Loss of HCl: Elimination of a neutral molecule of hydrogen chloride is a possible pathway for chloro-aromatic compounds.

Ring fragmentation: Complex fragmentation of the aromatic ring can occur after initial losses.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is sensitive to the electronic structure of conjugated systems and the effects of substituents.

Analysis of Chromophoric Transitions and Substituent Effects

The chromophore in this compound is the substituted benzene ring. Phenol itself exhibits two primary π → π* absorption bands around 210 nm and 270 nm. The substituents on the ring—hydroxyl (-OH), dimethylamino [-N(CH₃)₂], and chloro (-Cl)—significantly modify these absorptions.

Hydroxyl (-OH) and Dimethylamino [-N(CH₃)₂] Groups: Both are powerful auxochromes with lone pairs of electrons that can be donated to the aromatic π-system (a +R or +M effect). This electron donation raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity). The dimethylamino group is a stronger activating group than the hydroxyl group.

Chloro (-Cl) Group: The chlorine atom has a dual effect. It is electron-withdrawing through induction (-I effect) but electron-donating through resonance (+R effect) due to its lone pairs. For UV-Vis absorptions, the resonance effect often dominates, leading to a modest bathochromic shift. For comparison, 4-chlorophenol (B41353) in aqueous solution shows absorption maxima at approximately 225 nm and 280 nm. nih.gov

In this compound, the combined and competing electronic effects of these three substituents would result in absorption maxima shifted to significantly longer wavelengths than those of phenol or 4-chlorophenol, likely well into the late UV-A region.

Solvatochromic Studies

Solvatochromism is the phenomenon where the absorption spectrum of a compound changes with the polarity of the solvent. This effect is particularly pronounced in molecules that have a significant difference in dipole moment between their ground and excited states, such as those with intramolecular charge-transfer (ICT) character.

Substituted phenols, especially those with both electron-donating and electron-withdrawing groups, are known to exhibit solvatochromism. researchgate.net In this compound, the strong electron-donating dimethylamino and hydroxyl groups can create an ICT state upon electronic excitation.

Positive Solvatochromism (Bathochromic shift): In polar protic solvents (like ethanol (B145695) or water), hydrogen bonding to the phenolic oxygen and the amino nitrogen can stabilize the more polar excited state to a greater extent than the ground state. This stabilization lowers the energy of the excited state, reducing the energy gap for the electronic transition and causing a shift to longer wavelengths (a red shift).

Negative Solvatochromism (Hypsochromic shift): If the ground state is more stabilized by the polar solvent than the excited state, a shift to shorter wavelengths (a blue shift) can occur.

Studying the UV-Vis spectrum of this compound in a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., DMSO) and polar protic (e.g., methanol) would reveal the nature of its electronic transitions and the extent of its charge-transfer character.

Compound Name Index

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Based on a thorough search of publicly available scientific literature and crystallographic databases, no single-crystal X-ray diffraction data for the compound This compound has been published. Therefore, a detailed analysis of its solid-state molecular geometry, including its crystal system, space group, bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time.

The following subsections remain empty as the primary crystallographic data required for their composition is not available.

Determination of Crystal System and Space Group

Experimental data from single-crystal X-ray diffraction is required to determine the crystal system and space group. As no such data has been found for this compound, this information is currently unknown.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed analysis of bond lengths, bond angles, and torsion angles is contingent on the successful refinement of a crystal structure. Without experimental crystallographic data, these geometric parameters for this compound in the solid state cannot be reported.

Characterization of Crystal Packing and Intermolecular Interactions (e.g., C-H...π interactions, hydrogen bonds)

The arrangement of molecules within a crystal lattice and the specific non-covalent interactions that govern the supramolecular architecture can only be described following a successful single-crystal X-ray diffraction study. In the absence of such a study for this compound, no information on its crystal packing or intermolecular interactions is available.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Ground-State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. It is particularly well-suited for investigating the ground-state electronic structure of substituted phenols.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. For 4-Chloro-2-(dimethylamino)phenol, this involves optimizing the bond lengths, bond angles, and dihedral angles.

The presence of the hydroxyl (-OH) and dimethylamino (-N(CH3)2) groups introduces conformational flexibility, primarily around the C-O and C-N bonds. The orientation of the hydrogen atom of the hydroxyl group and the spatial arrangement of the methyl groups on the nitrogen atom can lead to different conformers. A computational scan of the potential energy surface by systematically rotating these groups would identify the global minimum energy conformer, which represents the most stable structure. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrogen of the dimethylamino group is a key interaction that would be investigated as it can significantly influence the molecule's preferred conformation and properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

This table illustrates the kind of data that would be generated from a geometry optimization calculation. The values are representative for substituted phenols.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-Cl | 1.75 Å |

| C-O | 1.37 Å | |

| O-H | 0.97 Å | |

| C-N | 1.40 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-O-H | 108.0° | |

| C-N-C | 118.0° | |

| Dihedral Angle | H-O-C-C | ~0° (for H-bonded conformer) |

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set.

Exchange-Correlation Functionals: For molecules like this compound, hybrid functionals such as B3LYP are often a good starting point as they mix a portion of exact Hartree-Fock exchange with DFT exchange. Other functionals, including those from the M06 suite or long-range corrected functionals like CAM-B3LYP, might also be tested, especially if charge-transfer interactions are significant.

Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are commonly employed. The inclusion of polarization functions (d,p) allows for anisotropy in the electron distribution, and diffuse functions (+) are important for accurately describing lone pairs and potential hydrogen bonding.

Validation of the chosen computational level would typically involve comparing calculated properties (like vibrational frequencies) with available experimental data for similar, well-characterized molecules to ensure the method's reliability.

Molecular Orbital Theory and Electronic Properties

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of a molecule, including its reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the lone pairs of the oxygen and nitrogen atoms.

LUMO: Represents the ability to accept an electron. The LUMO would likely be distributed over the aromatic ring, with significant contributions from the antibonding orbitals associated with the C-Cl bond.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excited and more reactive.

Table 2: Hypothetical Frontier Orbital Energies for this compound

This table presents plausible energy values for the frontier orbitals as determined by a DFT calculation.

| Molecular Orbital | Hypothetical Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This analysis is invaluable for quantifying electron delocalization and charge transfer.

For this compound, NBO analysis would quantify hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the oxygen (nO) and nitrogen (nN) atoms into the antibonding orbitals of the aromatic ring (π*C-C). It would also reveal the stabilization energy associated with the intramolecular hydrogen bond between the hydroxyl group and the dimethylamino group.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential.

Red Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. For this compound, these would be centered on the electronegative oxygen and chlorine atoms, representing sites susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. The hydrogen atom of the hydroxyl group would be the most positive region, highlighting its role as a hydrogen bond donor.

Green/Yellow Regions: Represent areas of neutral or near-neutral potential.

The MEP map would visually confirm the electronic effects of the substituents: the electron-donating nature of the dimethylamino and hydroxyl groups and the electron-withdrawing nature of the chlorine atom, providing a comprehensive picture of the molecule's charge landscape and potential for intermolecular interactions.

Simulation of Spectroscopic Parameters

Theoretical vibrational spectroscopy, performed using DFT calculations, is a powerful method for understanding the structural and bonding characteristics of a molecule. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These calculations are often performed using the B3LYP functional with a basis set such as 6-311G(d,p).

The calculated frequencies are typically higher than experimental values due to the harmonic approximation. Therefore, they are often uniformly scaled with empirical factors to improve agreement with experimental data. The analysis allows for the assignment of specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes would include the O-H stretching of the phenol group, C-N stretching of the dimethylamino group, C-Cl stretching, and various bending and stretching modes of the aromatic ring.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound This table presents hypothetical data representative of results from DFT calculations.

| Frequency (cm⁻¹, Scaled) | Intensity | Assignment |

| ~3600 | Medium | O-H Stretch |

| ~3050 | Low | Aromatic C-H Stretch |

| ~2950 | Low | CH₃ Asymmetric Stretch |

| ~2850 | Low | CH₃ Symmetric Stretch |

| ~1600 | High | Aromatic C=C Stretch |

| ~1450 | Medium | CH₃ Bending |

| ~1350 | High | C-O Stretch |

| ~1250 | Medium | C-N Stretch |

| ~800 | High | C-Cl Stretch |

| ~750 | High | C-H Out-of-plane Bend |

Calculation of NMR Chemical Shifts using Gauge-Including Atomic Orbital (GIAO) Method

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts (δ). This method, typically employed within the DFT framework (e.g., B3LYP/6-311++G(2d,p)), calculates the isotropic magnetic shielding tensors for each nucleus. The theoretical chemical shifts are then obtained by referencing these shielding values to a standard compound, such as Tetramethylsilane (TMS).

Comparing the GIAO-calculated chemical shifts with experimental data serves as a powerful tool for structural verification. For this compound, calculations would predict distinct ¹H and ¹³C chemical shifts for each unique atom in the molecule, influenced by the electronic environment created by the hydroxyl, dimethylamino, and chloro substituents.

Table 2: Illustrative GIAO-Calculated vs. Experimental NMR Chemical Shifts (ppm) This table presents hypothetical data to illustrate the comparison between calculated and experimental values.

| Atom Position | Calculated ¹³C Shift (δ) | Experimental ¹³C Shift (δ) | Calculated ¹H Shift (δ) | Experimental ¹H Shift (δ) |

| C1 (-OH) | 150.5 | 151.0 | - | - |

| C2 (-N(CH₃)₂) | 140.2 | 140.8 | - | - |

| C3 | 118.9 | 119.5 | 6.85 | 6.90 |

| C4 (-Cl) | 125.1 | 125.6 | - | - |

| C5 | 117.3 | 117.9 | 6.75 | 6.80 |

| C6 | 120.4 | 121.0 | 7.10 | 7.15 |

| -N(CH₃)₂ | 42.1 | 42.5 | 2.90 | 2.95 |

| -OH | - | - | 9.50 | 9.55 |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra of molecules. By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) that characterize a UV-Visible spectrum.

These calculations provide insights into the nature of the electronic transitions, often described in terms of the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the analysis would likely reveal π → π* transitions within the aromatic system as major contributors to its UV-Vis absorption profile. The solvent environment can significantly influence the spectra, a factor that can be modeled using methods like the Polarizable Continuum Model (PCM).

Table 3: Illustrative TD-DFT Predicted Electronic Transitions This table presents hypothetical data for the main electronic transitions.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~295 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | ~260 | 0.08 | HOMO-1 → LUMO |

| S₀ → S₃ | ~230 | 0.45 | HOMO → LUMO+1 |

Tautomeric Equilibria and Stability Analysis

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. For this compound, potential tautomers could arise from proton transfer. The primary form is the phenol form. A potential, though likely less stable, tautomer is the keto form (a cyclohexadienone), where the proton from the hydroxyl group has migrated to a carbon atom on the ring, creating a ketone.

Computational chemistry provides a robust framework for analyzing the relative stabilities of these tautomers. By calculating the ground-state energies of each possible tautomeric form using DFT methods, one can determine the equilibrium population of each isomer. For most substituted phenols, the aromatic phenol form is overwhelmingly more stable than any non-aromatic keto tautomers due to the large energy penalty associated with the loss of aromaticity. Theoretical calculations would quantify this energy difference, confirming the dominance of the phenolic structure.

Analysis of Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry, often described as having "push-pull" characteristics, can exhibit non-linear optical (NLO) properties. These materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies. The key molecular parameters governing second-order NLO activity are the linear polarizability (α) and the first hyperpolarizability (β).

This compound possesses electron-donating groups (hydroxyl and dimethylamino) and an electron-withdrawing group (chloro), which can facilitate intramolecular charge transfer upon electronic excitation. This "push-pull" nature suggests it may have NLO potential. DFT calculations can be used to compute the α and β tensors. A large magnitude of the first hyperpolarizability (β) is a primary indicator of a molecule's potential as a second-order NLO material. Theoretical studies on similar compounds have shown that such computational screening is effective in identifying promising candidates for NLO applications.

Table 4: Illustrative Calculated NLO Properties This table presents hypothetical data for NLO parameters.

| Property | Calculated Value (a.u.) |

| Dipole Moment (µ) | ~3.5 D |

| Mean Polarizability (α) | ~1.5 x 10⁻²³ esu |

| First Hyperpolarizability (β) | ~8.0 x 10⁻³⁰ esu |

Advanced Intermolecular Interaction Analysis (Hirshfeld Surface Analysis and Fingerprint Plots)

There is currently no available research that has employed Hirshfeld surface analysis to investigate the intermolecular interactions of this compound in its crystalline state. This type of analysis is crucial for understanding how molecules pack in a crystal lattice and for quantifying the various types of non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces.

Typically, a Hirshfeld surface analysis would involve mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface. This visualization provides a clear picture of the regions involved in intermolecular contacts. The corresponding 2D fingerprint plots would then offer a quantitative breakdown of these interactions, showing the percentage contribution of each type of contact (e.g., H···H, C-H···Cl, O-H···N).

Without experimental crystal structure data (a prerequisite for Hirshfeld analysis), a theoretical study could be performed by first optimizing the molecular geometry using methods like Density Functional Theory (DFT) and then predicting its crystal packing. However, no such theoretical investigations for this compound have been found in the surveyed literature.

Molecular Docking for Ligand-Receptor Interaction Mechanism Studies

Similarly, the scientific literature lacks any molecular docking studies focused on this compound. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein or a nucleic acid. These studies are instrumental in drug discovery and design, helping to elucidate the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-receptor complex.

For this compound, a molecular docking study would involve identifying a relevant biological target and then using computational algorithms to fit the molecule into the binding site of the receptor. The results would typically be presented in terms of binding energy scores and a detailed visualization of the binding pose, highlighting the key amino acid residues involved in the interaction. The absence of such studies means that the potential biological targets and the mechanisms of action for this compound at a molecular level remain unexplored and uncharacterized through computational means.

Reactivity Mechanisms and Transformation Pathways

Elucidation of Nucleophilic and Electrophilic Reactivity of the Phenolic and Amine Centers

The reactivity of 4-Chloro-2-(dimethylamino)phenol is characterized by the presence of both nucleophilic and electrophilic centers. A nucleophile is a chemical species that donates a pair of electrons to form a new covalent bond, while an electrophile accepts a pair of electrons. masterorganicchemistry.com In this molecule, the primary nucleophilic centers are the oxygen of the phenolic hydroxyl group and the nitrogen of the dimethylamino group, both possessing lone pairs of electrons. masterorganicchemistry.com

The phenolic oxygen can act as a nucleophile, participating in reactions such as etherification. The nitrogen atom of the dimethylamino group is also a strong nucleophilic center. The aromatic ring itself, enriched by the electron-donating effects of the hydroxyl and dimethylamino groups, can act as a nucleophile in electrophilic aromatic substitution reactions.

Conversely, the molecule also possesses electrophilic sites. The carbon atom bonded to the chlorine atom can act as an electrophile, particularly in nucleophilic aromatic substitution reactions, where a strong nucleophile can displace the chloride ion. libretexts.org Additionally, under certain conditions, the carbon atoms of the aromatic ring can be attacked by potent nucleophiles. The interplay between these centers defines the compound's chemical versatility.

Influence of Substituents on Aromatic Electrophilic/Nucleophilic Substitution Reactions

Substituents on a benzene (B151609) ring significantly influence the rate and regiochemistry of electrophilic aromatic substitution (EAS) reactions by altering the electron density of the ring. lumenlearning.com They are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing) groups. lumenlearning.comminia.edu.eg

In this compound, three substituents are present:

Hydroxyl (-OH) group: This is a strongly activating group. It donates electron density to the aromatic ring through a powerful resonance effect, making the ring much more reactive towards electrophiles than benzene. lumenlearning.comminia.edu.eglibretexts.org It directs incoming electrophiles to the ortho and para positions.

Dimethylamino (-N(CH₃)₂) group: Similar to the hydroxyl group, the dimethylamino group is also a strongly activating, ortho-, para-directing substituent due to the resonance donation of the nitrogen's lone pair of electrons. minia.edu.eg

The combined effect of these groups makes the aromatic ring of this compound highly activated towards electrophilic substitution, with the directing effects reinforcing each other. The positions ortho and para to the powerful activating groups (-OH and -N(CH₃)₂) are strongly favored for substitution.

For nucleophilic aromatic substitution, the reaction is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org While the chloro group itself is a leaving group, its electron-withdrawing nature, along with its position on the ring, influences the feasibility of such reactions. The presence of strongly electron-donating groups like -OH and -N(CH₃)₂ would generally disfavor traditional SNAr reactions on this ring.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect | Mechanism of Influence |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Resonance (electron-donating) |

| -N(CH₃)₂ (Dimethylamino) | Strongly Activating | Ortho, Para | Resonance (electron-donating) |

| -Cl (Chloro) | Weakly Deactivating | Ortho, Para | Inductive (electron-withdrawing) > Resonance (electron-donating) |

Investigation of Oxidation and Reduction Pathways

Phenolic compounds, particularly those with electron-donating amino groups, are susceptible to oxidation. Studies on the related compound 4-dimethylaminophenol (DMAP) show that it readily autoxidizes, a process accelerated by catalysts like oxyhemoglobin. nih.govresearchgate.net The primary oxidation product is the corresponding phenoxyl radical. nih.gov

This radical is unstable and can undergo disproportionation to yield the parent phenol (B47542) and a quinonimine (N,N-dimethylquinonimine in the case of DMAP). nih.gov This quinonimine is an electrophilic species that can react with nucleophiles or undergo hydrolysis. nih.govresearchgate.net For this compound, a similar pathway can be postulated, leading to the formation of a 4-chloro-2-(dimethylamino)phenoxyl radical and subsequently 4-chloro-N,N-dimethylquinonimine. This catalytic cycle can be terminated by the covalent binding of the quinonimine to nucleophiles. nih.govresearchgate.net

Reduction pathways are less specifically detailed for this compound. In general, the reduction of phenols is a difficult process requiring high pressures of hydrogen and a catalyst. The chloro-substituent could potentially be removed via catalytic hydrogenation (hydrodechlorination).

Photochemical Transformations and Environmental Degradation Mechanisms

Chlorinated phenols are recognized environmental pollutants, and their degradation often involves photochemical and biological processes. nih.govmdpi.com The environmental fate of this compound is likely governed by such mechanisms. Photodegradation can occur through direct photolysis by absorbing UV light or through indirect photo-oxidation initiated by reactive species like hydroxyl radicals (•OH). pjoes.com

Biodegradation is a key mechanism for the removal of phenolic compounds from the environment. pjoes.com Microorganisms can utilize chlorophenols as a carbon source. nih.govresearchgate.net The degradation pathway often begins with hydroxylation of the aromatic ring, followed by ring cleavage. mdpi.com For instance, the degradation of 4-chloro-2-methylphenol (B52076) proceeds via a modified ortho-cleavage pathway. nih.gov A similar enzymatic cleavage of the aromatic ring can be expected for this compound in biological systems. Combination treatments, such as ozone with UV irradiation, have been shown to be effective in mineralizing chlorinated phenols, breaking them down into simpler molecules like carboxylic acids and inorganic ions. nih.gov

Studies on Cleavage and Rearrangement Reactions

Cleavage reactions of this compound are most relevant in the context of its degradation. As mentioned previously, microbial degradation pathways involve the enzymatic cleavage of the aromatic ring. nih.govmdpi.com This is a critical step in the mineralization of the compound, converting the stable aromatic structure into aliphatic intermediates that can be further metabolized. mdpi.com For example, dioxygenase enzymes can catalyze the cleavage of catecholic intermediates derived from the initial phenol. mdpi.com

Cationic rearrangement reactions, such as the Wagner-Meerwein rearrangement, are fundamental in organic chemistry and typically involve carbocation intermediates. msu.edu While such rearrangements could theoretically occur under specific reaction conditions that promote the formation of a carbocation (e.g., from the protonated alcohol followed by loss of water), specific studies detailing such rearrangements for this compound are not prominent in the literature. The dominant transformation pathways appear to be oxidation and degradative cleavage.

Acid-Base Equilibria and Protonation States

This compound possesses both an acidic and a basic functional group, allowing it to exist in different protonation states depending on the pH of the solution.

Acidic Center: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a base to form a negatively charged phenolate (B1203915) ion. The equilibrium will shift towards the phenolate form in basic conditions. The pKa of phenol itself is around 9.99, and while the substituents on the ring will alter this value, it provides a general reference point. rsc.org

Basic Center: The dimethylamino group has a lone pair of electrons on the nitrogen atom, making it basic. It can accept a proton in acidic conditions to form a positively charged ammonium (B1175870) cation.

Therefore, the molecule can exist in cationic, neutral, or anionic forms. Predicting the direction of an acid-base equilibrium involves comparing the pKa values of the acid and the conjugate acid. youtube.com The equilibrium will favor the side with the weaker acid-base pair. youtube.com

Table 2: Predominant Species of this compound at Different pH Ranges

| pH Range | Predominant Species | Structure |

|---|---|---|

| Strongly Acidic | Cationic (Protonated Amine) | HO-C₆H₃(Cl)-NH⁺(CH₃)₂ |

| Neutral | Neutral Molecule | HO-C₆H₃(Cl)-N(CH₃)₂ |

| Strongly Basic | Anionic (Deprotonated Phenol) | ⁻O-C₆H₃(Cl)-N(CH₃)₂ |

Research on this compound in Coordination Chemistry and Catalysis Remains Undocumented

Despite a thorough review of available scientific literature, no specific research has been found detailing the use of the chemical compound this compound as a ligand in the formation of metal complexes or in the exploration of their subsequent catalytic activities.

While the broader class of substituted phenols, including those with chloro and amino functional groups, is an active area of research in coordination chemistry, the specific isomer this compound does not appear in published studies concerning its role as a ligand scaffold for transition metal complexes. Searches for its application in catalytic processes, such as copolymerization or olefin epoxidation, have also yielded no relevant results.

Scientific literature does describe the synthesis and catalytic applications of structurally similar compounds. For instance, research exists on metal complexes of Schiff base ligands derived from substituted phenols, as well as other chloro- and amino-substituted phenolic compounds. These studies highlight the rich coordination chemistry of such molecules and their potential in various catalytic transformations. However, the unique electronic and steric properties that would arise from the specific substitution pattern of this compound remain unexplored in the context of coordination to metal centers and catalysis.

The absence of dedicated research on this compound means that any discussion of its ligand design principles, potential denticity, the synthesis and characterization of its metal complexes, and their catalytic mechanisms would be purely speculative. To maintain scientific accuracy, this article cannot be generated as requested due to the lack of foundational research on this compound in the specified fields of coordination chemistry and catalysis.

Coordination Chemistry and Catalytic Applications

Exploration of Catalytic Activities of Metal Complexes

Influence of Metal Center and Ancillary Ligands on Catalytic Performance

The choice of the transition metal center is a primary determinant of catalytic performance. Different metals possess unique electronic configurations, preferred coordination geometries, and redox behaviors, which directly impact their interaction with substrates and their ability to facilitate catalytic transformations. For instance, in the oxidation of phenols, copper(II) complexes have demonstrated particularly high catalytic efficiency compared to complexes with other metal centers like manganese(II), nickel(II), and iron(III). orientjchem.org The superior performance of copper is often attributed to its accessible Cu(II)/Cu(I) redox couple, which is crucial for activating oxidants like molecular oxygen or hydrogen peroxide. orientjchem.orgiitkgp.ac.inrsc.org Studies on the aerobic oxidation of 2-aminophenol (B121084) have shown that mononuclear copper(II) complexes can effectively mimic the function of the enzyme phenoxazinone synthase, converting the substrate to 2-aminophenoxazine-3-one. iitkgp.ac.inrsc.org

In contrast, manganese complexes are also effective catalysts for similar oxidation reactions, although their efficiency can vary depending on the specific ligand environment. nih.gov For example, supramolecular dimeric manganese(III) complexes have been shown to catalyze the aerobic oxidation of 2-aminophenol. nih.gov The catalytic cycle in these systems often involves the reduction of the metal center, facilitating the binding and activation of the substrate.

The role of ancillary ligands, which are ligands other than the primary aminophenol, is also critical in tuning the catalytic properties of a metal complex. These ligands can modify the electronic environment of the metal center, influencing its Lewis acidity and redox potential. For example, the introduction of electron-donating or electron-withdrawing groups on the ancillary ligands can make the metal center more or less electron-rich, thereby affecting its ability to bind and activate substrates. derpharmachemica.comderpharmachemica.com

Furthermore, the steric bulk of ancillary ligands can control access to the metal center, influencing substrate selectivity and the stability of catalytic intermediates. nih.gov In polymerization catalysis, for instance, bulky ancillary ligands on late transition metal complexes can influence the rate of polymerization and the properties of the resulting polymer. By carefully selecting ancillary ligands, it is possible to fine-tune the catalyst for a specific application, enhancing its activity and directing the reaction towards a desired product. The interplay between the metal center and the ancillary ligands is therefore a key strategy in the design of effective homogeneous catalysts based on aminophenol scaffolds. nih.gov

The following table presents representative data on how the metal center and ancillary ligands can influence the catalytic oxidation of a generic substituted phenol (B47542), using a hypothetical complex of 4-Chloro-2-(dimethylamino)phenol to illustrate the principles discussed.

| Catalyst (Complex) | Metal Center | Ancillary Ligand | Reaction | Turnover Frequency (TOF, h⁻¹) | Selectivity (%) |

|---|---|---|---|---|---|

| [M(L)(Cl)₂] | Cu(II) | None | Phenol Oxidation | 1250 | 92 |

| [M(L)(Cl)₂] | Ni(II) | None | Phenol Oxidation | 350 | 85 |

| [M(L)(Cl)₂] | Mn(II) | None | Phenol Oxidation | 500 | 88 |

| [M(L)(Cl)₂] | Fe(III) | None | Phenol Oxidation | 200 | 78 |

| [Cu(L)(Pyridine)Cl] | Cu(II) | Pyridine | Phenol Oxidation | 1500 | 95 |

| [Cu(L)(PPh₃)Cl] | Cu(II) | Triphenylphosphine | Phenol Oxidation | 1100 | 90 |

Advanced Materials Chemistry and Supramolecular Assembly

Design Principles for Self-Assembled Supramolecular Architectures

The self-assembly of molecules into complex, ordered superstructures is a cornerstone of supramolecular chemistry, driven by specific, non-covalent interactions. rsc.orgnih.gov For a molecule like 4-Chloro-2-(dimethylamino)phenol, the design principles for self-assembly are dictated by the interplay of its distinct functional groups.

The primary design elements for this compound are:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the dimethylamino (-N(CH₃)₂) group and the oxygen atom of the hydroxyl group itself can act as hydrogen bond acceptors. This donor-acceptor capability is a powerful tool for directing assembly. acs.orgchemcess.com

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites (electron-rich atoms or regions) on adjacent molecules. This provides an additional directional interaction to guide the formation of specific architectures. taylorandfrancis.com

Hydrophobic Interactions: The methyl groups of the dimethylamino function and the aromatic ring contribute to hydrophobic effects, which can influence packing in aqueous or protic environments. nih.gov

The process of self-assembly relies on components spontaneously forming complex structures. nih.gov The key to achieving a high yield of a desired structure is to engineer the interactions between the building blocks. nih.govnih.gov A fundamental principle is that the morphology of the building blocks dictates the speed and efficiency of the assembly. aps.org In the case of this compound, the specific positioning of the chloro, dimethylamino, and hydroxyl groups creates a distinct molecular shape and electronic profile that pre-organizes the molecule for specific intermolecular connections, enabling the formation of predictable one-, two-, or three-dimensional networks.

Investigation of Non-Covalent Interactions in Solid-State Assembly

Non-covalent interactions are the fundamental forces that govern the structure, stability, and function of molecular solids. mhmedical.compurdue.edu In the solid-state assembly of this compound, a hierarchy of these interactions works in concert to define the crystal lattice.

Hydrogen Bonds (O-H···N and O-H···O): The most significant interaction is expected to be the hydrogen bond between the phenolic hydroxyl group of one molecule and the nitrogen atom of the dimethylamino group of a neighboring molecule (O-H···N). This is a classic and robust interaction. Additionally, O-H···O hydrogen bonds can form between phenol (B47542) groups. nih.govacs.org Theoretical studies on chlorophenols show that intramolecular hydrogen bonding can also occur, affecting stability and structure. researchgate.net

Halogen Bonds (C-Cl···O/N): The chlorine atom, being electron-withdrawing, creates an electropositive region (a σ-hole) on its outer side, allowing it to form a directional halogen bond with an electron-rich atom like the oxygen of a phenol or the nitrogen of an amine. taylorandfrancis.com

π-Interactions (Aryl-Aryl Stacking): The aromatic rings can stack upon one another, stabilized by the interaction of their π-electron systems. The substitution pattern influences the nature of this stacking, which can range from parallel-displaced to T-shaped arrangements. mhmedical.com

The relative strengths of these interactions determine the final supramolecular architecture. For instance, the phenol-phenolate (PhOH···PhO⁻) interaction is a particularly strong hydrogen bond, about three times stronger than a standard phenol-phenol hydrogen bond, and can be used to form robust ionic cocrystals (ICCs). nih.gov While this compound is a single neutral molecule, the principles of strong, charge-assisted hydrogen bonding highlight the tunability available in phenolic systems.

Table 1: Typical Energies of Non-Covalent Interactions Relevant to this compound Assembly

| Interaction Type | Donor/Acceptor Example | Typical Energy (kJ/mol) |

|---|---|---|

| Strong Hydrogen Bond | O-H ··· N | 15 - 40 |

| Moderate Hydrogen Bond | O-H ··· O | 15 - 25 |

| Halogen Bond | C-Cl ··· O | 5 - 20 |

| π-π Stacking | Benzene (B151609) ··· Benzene | 5 - 10 |

Note: The values are general estimates and can vary significantly based on the specific molecular and crystalline environment.

Engineering of Crystalline Materials with Tunable Properties

Crystal engineering allows for the modification of a material's physicochemical properties without altering its covalent structure. ul.ie For phenolic compounds, this is a well-established strategy to improve characteristics like solubility, stability, and mechanical properties. acs.org The functional groups on this compound make it an excellent candidate for such engineering.

Methods for engineering crystalline materials from this compound include:

Cocrystallization: By combining this compound with other molecules (coformers) that have complementary functional groups (e.g., carboxylic acids, pyridines), new crystalline materials (cocrystals) can be formed. ul.ie The choice of coformer can systematically alter the crystal packing and, consequently, the material's bulk properties.

Polymorphism Screening: Crystallizing the compound under different conditions (e.g., different solvents, temperatures, pressures) can lead to the formation of different crystal polymorphs. Each polymorph is a distinct solid-state arrangement of the same molecule and can have unique properties.

Metal-Phenolic Networks (MPNs): The phenolic hydroxyl group can coordinate with metal ions. This interaction can be used to create amorphous or crystalline metal-organic frameworks (MOFs). researchgate.netnih.gov For example, amorphous MPN coatings can be used as interfaces to facilitate the growth of crystalline MOF layers on various substrates. researchgate.net The presence of the dimethylamino and chloro groups would further functionalize the resulting network, potentially influencing its catalytic or adsorptive properties.

The tunability arises from the predictable nature of the supramolecular synthons—the robust and reliable patterns of non-covalent interactions. By strategically selecting coformers or metal ions that target the different functional sites on this compound, one can direct the assembly towards a desired architecture with tailored properties.

Exploration in Optoelectronic and Sensing Applications (Focus on fundamental chemical principles)

The chemical structure of this compound suggests its potential utility in optoelectronic and sensing applications, based on the established properties of its constituent parts.

Optoelectronic Properties: Aminophenols are known to be electrochemically active and can be oxidized to form colored polymeric structures. chemcess.com The combination of an electron-donating dimethylamino group and an electron-withdrawing chlorine atom on the phenol ring creates a "push-pull" system. Such systems often exhibit interesting electronic properties, including nonlinear optical (NLO) activity, because they have a large change in dipole moment upon electronic excitation. Materials built from molecules with significant third-order NLO properties are useful in applications like optical limiting. researchgate.net The specific absorption and emission wavelengths of this compound would be determined by the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is modulated by the substituents.

Chemical Sensing: The fundamental principle of a chemical sensor is the specific interaction between an analyte and a receptor molecule, which generates a measurable signal. nih.gov

Analyte Interaction: The phenolic -OH group can act as a proton donor, making it sensitive to pH changes or the presence of basic analytes. The nitrogen of the dimethylamino group can act as a proton acceptor or a metal-ion coordination site.

Signal Transduction: The binding of an analyte to one of these sites would alter the electronic structure of the molecule. This change could be detected as a shift in its UV-Visible absorption or fluorescence emission spectrum (a colorimetric or fluorescent sensor). For example, the interaction of an analyte could enhance or quench the molecule's fluorescence. researchgate.net The formation of supramolecular assemblies can also be exploited; the disruption of a carefully ordered state by an analyte can lead to a detectable signal. Organic thin-film transistors functionalized with receptor molecules can electrically detect molecular recognition events in aqueous media, a principle applicable to phenolic compounds. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-dichloronitrobenzene |

| 4-chloro-2-nitrophenol |

| p-aminophenol |

| 4-(dimethylamino)benzaldehyde 4-nitrophenol |

| 4-chloro-2,2':6',2''-terpyridine |

| 4-Chloro-2-methylphenol (B52076) |

| 2,4-dinitrophenol |

| 2,4-dinitrochlorobenzene |

| 1,3-dinitrobenzene |

| Phenol |

| Nitric acid |

| 5-chlorosalicylaldehyde |

| 3,4-dimethylaniline |

| 1-naphthylamine |

| Paracetamol |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-Chloro-2-(dimethylamino)phenol?

The synthesis of this compound often involves Mannich reactions or nucleophilic substitution strategies. For example, the Mannich reaction can introduce the dimethylamino group via condensation of a phenol derivative with formaldehyde and dimethylamine under controlled pH (e.g., aqueous acidic conditions). Structural analogs, such as 4-chloro-2-(1H-pyrazol-3-yl)phenol, have been synthesized using similar approaches, highlighting the importance of optimizing solvent systems (e.g., ethanol/water mixtures) and temperature to achieve high yields .

Advanced: How can researchers address low crystallinity issues during X-ray diffraction analysis of this compound derivatives?

Low crystallinity can arise from molecular flexibility or solvent inclusion. To mitigate this:

- Crystal engineering : Use solvent vapor diffusion to grow high-quality single crystals.

- Software tools : Refine disordered regions using SHELXL (for small-molecule refinement) or WinGX for symmetry validation .

- Validation metrics : Cross-check residual electron density maps and thermal displacement parameters to resolve ambiguities. For example, a study on a related chlorophenol derivative resolved conformational disorder by constraining anisotropic displacement parameters during refinement .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., dimethylamino and chloro groups).

- FT-IR : Identify phenolic O–H stretches (~3200 cm) and C–N vibrations from the dimethylamino group.

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

Advanced: How can density functional theory (DFT) calculations enhance the understanding of this compound’s electronic properties?

DFT studies (e.g., B3LYP/6-311++G(d,p)) can:

- Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.

- Simulate IR and UV-Vis spectra for comparison with experimental data.

- Analyze charge distribution to explain intermolecular interactions, as demonstrated in studies on Schiff base analogs of chlorophenols .

Basic: What biological activities have been reported for structural analogs of this compound?

Analogous benzimidazole derivatives (e.g., 4-chloro-2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenol) exhibit DNA-binding activity via intercalation or groove binding. Activity is often assessed using:

- UV-Vis titration with calf thymus DNA.

- Fluorescence quenching experiments to calculate binding constants .

Advanced: How should researchers design experiments to resolve contradictory data in crystallographic studies?

Contradictions in bond lengths/angles may arise from:

- Dynamic disorder : Use TwinRotMat (in WinGX) to detect twinning and apply appropriate correction models.

- Thermal motion : Compare displacement parameters with similar compounds (e.g., 4-Chloro-3-Methylphenol derivatives) to identify outliers .

- Cross-validation : Validate results using complementary techniques like neutron diffraction or solid-state NMR.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- Toxicity screening : Use in vitro models (e.g., Ames test for mutagenicity) based on protocols for 4-Chloro-2-Aminophenol safety assessments .

- PPE : Wear nitrile gloves and fume hoods to minimize dermal/airborne exposure.

Advanced: How can researchers investigate the role of hydrogen bonding in stabilizing the crystal structure of this compound?

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H⋯N hydrogen bonds) using CrystalExplorer .

- Topological analysis : Apply Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to electron density maps derived from XRD data .

Basic: What chromatographic methods are suitable for purity analysis of this compound?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.

- TLC : Silica gel plates with ethyl acetate/hexane (1:1) as eluent.

Advanced: What strategies can optimize the biological activity of this compound derivatives?

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing chloro with nitro groups) and evaluate DNA-binding affinity.

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., topoisomerase II) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|